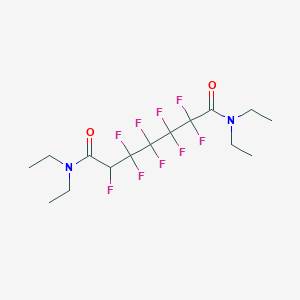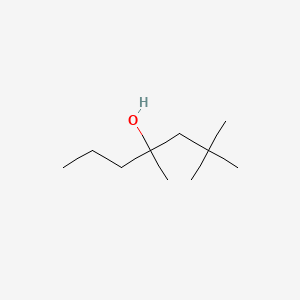
2,2,4-Trimethylheptan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reduction of 2,2,4-Trimethylheptan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
2,2,4-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,4-Trimethylheptan-4-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylheptan-4-one
Reduction: this compound
Substitution: 2,2,4-Trimethylheptan-4-yl chloride
科学的研究の応用
2,2,4-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of branched-chain alcohols on biological systems.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
作用機序
The mechanism of action of 2,2,4-Trimethylheptan-4-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentan-3-ol: A similar branched-chain alcohol with a shorter carbon chain.
2,2,4-Trimethylhexan-3-ol: Another branched-chain alcohol with a different carbon chain length.
2,2,4-Trimethylheptane: The corresponding alkane without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-4-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
57233-31-5 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,2,4-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-7-10(5,11)8-9(2,3)4/h11H,6-8H2,1-5H3 |
InChIキー |
KNACVESXMPHLNM-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


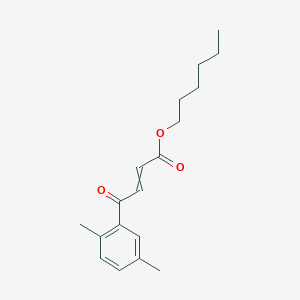

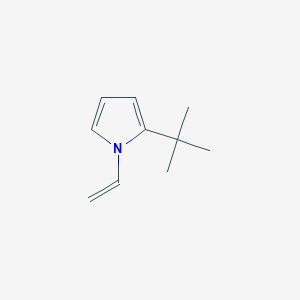
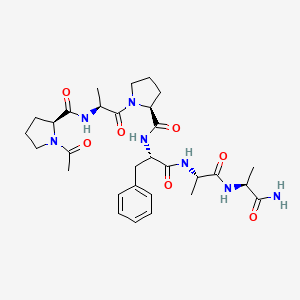

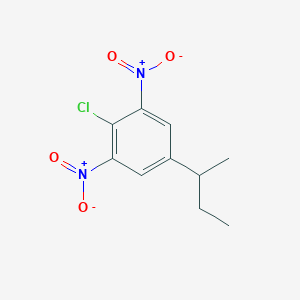
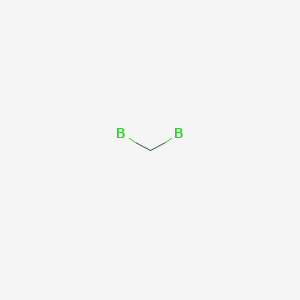
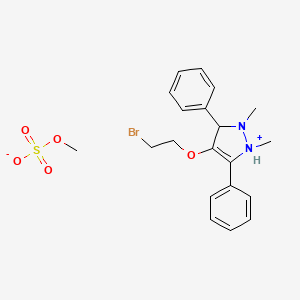
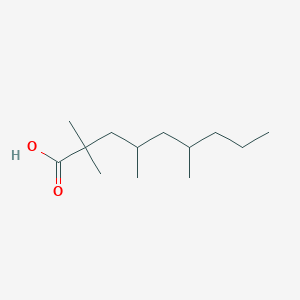
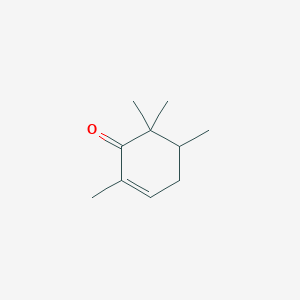

![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
